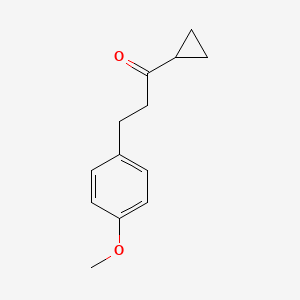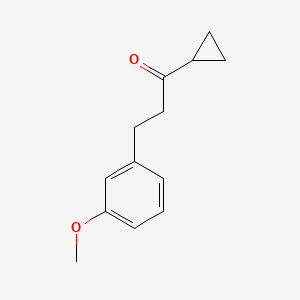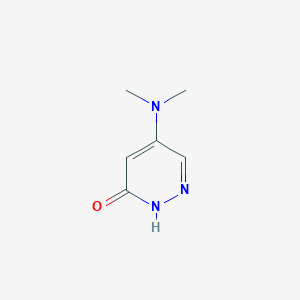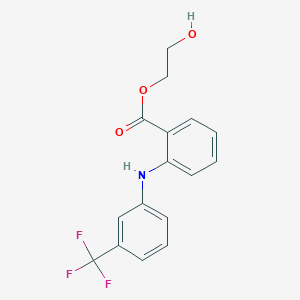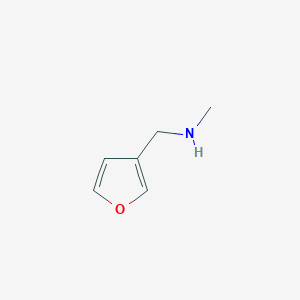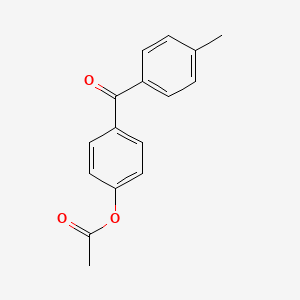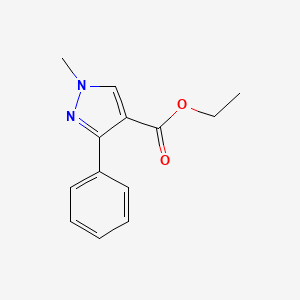
Ethyl-1-Methyl-3-phenyl-1H-pyrazol-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a five-membered heterocycle that contains two nitrogen atoms adjacent to three carbon atoms . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess a wide range of pharmacological activities . This compound is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One common method involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . Another method involves the reaction of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines .Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered aromatic ring structure with two adjacent nitrogen atoms and three carbon atoms . The structure of the specific compound “ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate” would be a variation of this basic structure.Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be quite diverse, depending on the specific derivative and the conditions of the reaction. For instance, a series of N-(substituted-pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated in vitro against three kinds of phytopathogenic fungi .Physical And Chemical Properties Analysis
Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate appears as a white to pale yellow crystalline powder . Its melting point ranges from 125–130°C .Wissenschaftliche Forschungsanwendungen
Medizin
Pyrazolderivate, wie Ethyl-1-Methyl-3-phenyl-1H-pyrazol-4-carboxylat, wurden umfassend auf ihre vielfältigen biologischen Aktivitäten untersucht. Es wurde festgestellt, dass sie als Antituberkulose-, antimikrobielle, antifungale, entzündungshemmende, krebshemmende und antidiabetische Mittel wirken .
Landwirtschaft
Im Agrarsektor werden Pyrazole aufgrund ihrer einzigartigen chemischen Eigenschaften als vielseitige Gerüste eingesetzt .
Antimikrobielle Aktivität
Einige Pyrazolverbindungen haben eine signifikante antimikrobielle Aktivität gezeigt. Beispielsweise haben bestimmte Triazol- und Pyrazolverbindungen, die 2,4-disubstituierte Thiazolanaloga enthalten, eine hohe wachstumshemmende Aktivität gezeigt .
Antioxidative Aktivität
Pyrazolderivate wurden auch auf ihre antioxidativen Eigenschaften untersucht. In einer Studie zeigten die antioxidativen Eigenschaften dieser Verbindungen im Vergleich zum Standardantioxidans unter Verwendung des DPPH-Radikalfängerassays eine bemerkenswerte Aktivität .
Antileishmaniale Aktivität
Pyrazolverbindungen wurden auf ihre antileishmaniale Aktivität untersucht. Eine molekulare Simulationsstudie wurde durchgeführt, um die potente in-vitro-Antipromastigotenaktivität einer Pyrazolverbindung zu rechtfertigen .
Antimalaria-Aktivität
Verbindungen, die Pyrazolgerüste enthalten, wurden als antimalariawirksam befunden .
Entzündungshemmende Aktivität
Es wurde festgestellt, dass auf Pyrazol basierende Medikamente entzündungshemmende Eigenschaften haben .
Antikrebsaktivität
Pyrazolderivate haben Antikrebsaktivitäten gezeigt. Auf Pyrazol basierende prominente Medikamente sind auf dem Markt erhältlich .
Wirkmechanismus
Target of Action
Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazoles are known to interact with various biological targets due to their versatile framework . .
Mode of Action
Pyrazole derivatives are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The specific interactions of Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate with its targets, leading to these effects, are currently unknown.
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities . .
Result of Action
Pyrazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . .
Zukünftige Richtungen
Pyrazole derivatives, including ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate, continue to be a topic of interest in medicinal chemistry research due to their wide range of pharmacological activities . Future research may focus on developing new synthesis methods, exploring additional biological activities, and designing new drugs based on the pyrazole scaffold.
Biochemische Analyse
Biochemical Properties
Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition can lead to reduced production of pro-inflammatory mediators. Additionally, ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate can bind to specific protein receptors, modulating their activity and influencing cellular responses .
Cellular Effects
Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can downregulate the expression of pro-inflammatory genes and upregulate anti-inflammatory genes . This modulation can lead to changes in cellular functions, such as reduced cell proliferation and increased apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with cyclooxygenase enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are crucial for its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate can change over time. The compound’s stability and degradation are important factors influencing its long-term effects. Studies have shown that it remains stable under certain conditions but can degrade under others, affecting its efficacy . Long-term exposure to the compound can lead to sustained changes in cellular functions, such as prolonged inhibition of inflammatory pathways .
Dosage Effects in Animal Models
The effects of ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At low doses, it can effectively reduce inflammation without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into active or inactive metabolites . These metabolic processes can influence the compound’s efficacy and toxicity. Additionally, the compound can affect metabolic flux and metabolite levels, further impacting cellular functions .
Transport and Distribution
Within cells and tissues, ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For example, the compound can be transported into cells via organic anion transporters and bind to intracellular proteins, influencing its activity and function .
Subcellular Localization
The subcellular localization of ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. These localization patterns are essential for understanding its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
ethyl 1-methyl-3-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9-15(2)14-12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNKDMFAIFMIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole](/img/structure/B1315502.png)
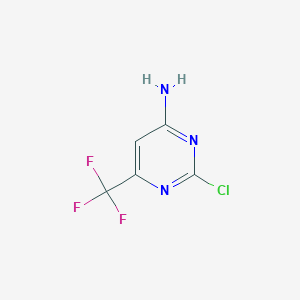
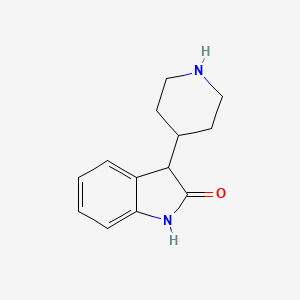

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1315508.png)
![1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B1315511.png)
